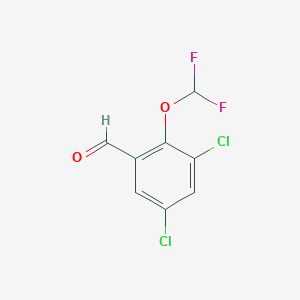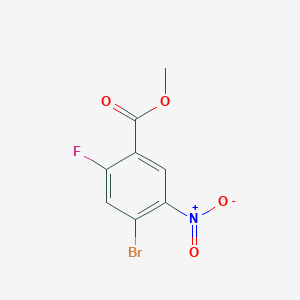
Methyl 4-bromo-2-fluoro-5-nitrobenzoate
Vue d'ensemble
Description
“Methyl 4-bromo-2-fluoro-5-nitrobenzoate” is a chemical compound with the molecular formula C8H5BrFNO4 . It is a pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The molecular structure of “Methyl 4-bromo-2-fluoro-5-nitrobenzoate” can be represented by the InChI code1S/C8H5BrFNO4/c1-15-8(12)4-2-6(10)5(9)3-7(4)11(13)14/h2-3H,1H3 . The compound has a molecular weight of 278.03 g/mol . Physical And Chemical Properties Analysis
“Methyl 4-bromo-2-fluoro-5-nitrobenzoate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 278.03 g/mol . The compound has a computed XLogP3-AA value of 2.4, indicating its lipophilicity . It has no hydrogen bond donors and five hydrogen bond acceptors .Applications De Recherche Scientifique
1. Radiotracer Synthesis and Brain Imaging
- Methyl 4-bromo-2-fluoro-5-nitrobenzoate derivatives have been synthesized for potential use as in vivo substrates for brain imaging, particularly for acetylcholinesterase in brain tissues. These compounds, with modifications, were explored for their potential in brain imaging, although they were not found suitable as in vivo radiotracers for studying acetylcholinesterase due to their fast washout from the brain and lack of significant retention in regions of high acetylcholinesterase activity (Bormans et al., 1996).
2. PET Imaging Agents for Amyloid Plaques in Alzheimer's
- Compounds related to Methyl 4-bromo-2-fluoro-5-nitrobenzoate have been studied as positron emission tomography (PET) imaging agents for amyloid plaques in Alzheimer's disease. These compounds demonstrated high binding affinities for amyloid-beta plaques and showed promising results as PET imaging agents, potentially aiding in the early diagnosis and treatment follow-up of Alzheimer's disease patients (Serdons et al., 2009).
3. PET Tumor Imaging
- Benzimidazole derivatives of Methyl 4-bromo-2-fluoro-5-nitrobenzoate have been synthesized and evaluated for their potential as PET tumor imaging agents. These compounds have shown meaningful results in biodistribution assays and could be promising candidates for tumor imaging due to their favorable uptake ratios in tumors compared to other organs (Zhang et al., 2010).
4. Hypoxic Tissue Markers
- Fluoronitroimidazoles derivatives, structurally related to Methyl 4-bromo-2-fluoro-5-nitrobenzoate, have been prepared as potential in vivo markers of hypoxic cells in tumors, and ischemic areas of the heart and brain. These compounds showed a uniform distribution in tissues, and their potential as markers of hypoxic tissue is being explored further (Jerabek et al., 1986).
Safety And Hazards
Propriétés
IUPAC Name |
methyl 4-bromo-2-fluoro-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO4/c1-15-8(12)4-2-7(11(13)14)5(9)3-6(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWUSIPTJCXEGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-bromo-2-fluoro-5-nitrobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



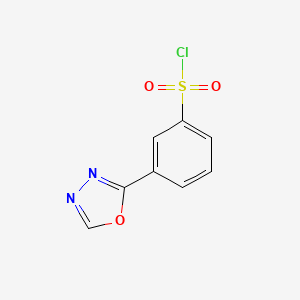
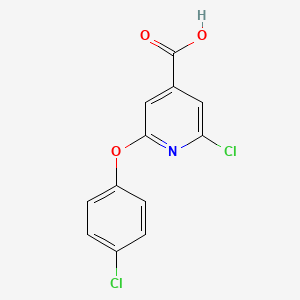
![4-[(5-Methylpyridin-2-yl)oxy]aniline](/img/structure/B1418462.png)
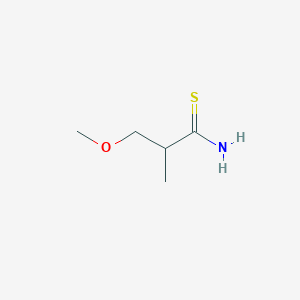


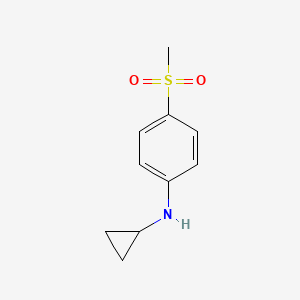



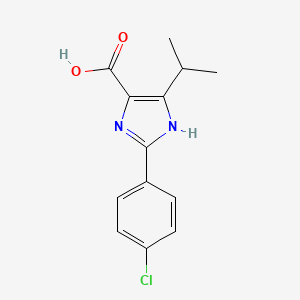
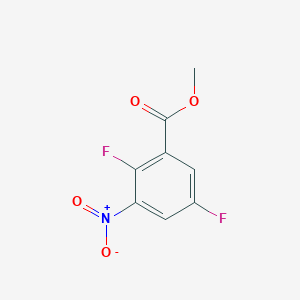
![2-(1-{2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl}-N-methylformamido)acetic acid](/img/structure/B1418477.png)
